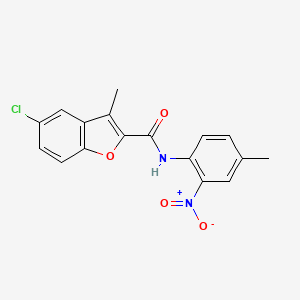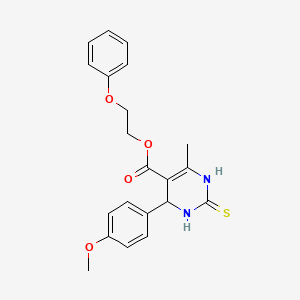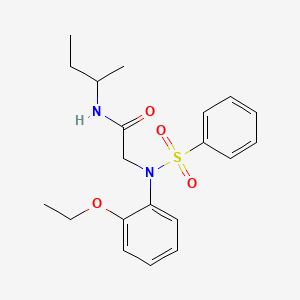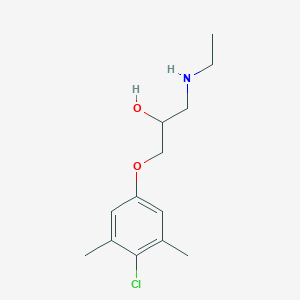
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AMG-232 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves the inhibition of the MDM2 protein, which is responsible for regulating the activity of the tumor suppressor protein p53. By inhibiting the activity of MDM2, AMG-232 promotes the activity of p53, which plays a critical role in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide have been studied extensively in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth and proliferation. Additionally, AMG-232 has also been shown to promote the activity of the immune system, which can help in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity towards the MDM2 protein. This compound has been shown to have minimal off-target effects, making it an ideal candidate for studying the role of MDM2 in various cellular processes. However, one of the limitations of using AMG-232 is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of AMG-232 in other diseases, such as neurodegenerative disorders and viral infections. Finally, research is also needed to understand the long-term effects of using this compound in humans and its potential for drug development.
Synthesemethoden
The synthesis of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-3-methylbenzoic acid with thionyl chloride to form 5-chloro-3-methylbenzoyl chloride. The next step involves the reaction of 5-chloro-3-methylbenzoyl chloride with 2-nitroaniline to form 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide. Finally, the reaction of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide with potassium tert-butoxide and 2-chlorobenzofuran yields 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
The scientific research community has shown great interest in studying the potential applications of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in various fields. One of the primary research areas is cancer treatment, where AMG-232 has shown promising results in inhibiting the activity of the MDM2 protein, which is known to promote the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in treating autoimmune diseases, such as lupus and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9-3-5-13(14(7-9)20(22)23)19-17(21)16-10(2)12-8-11(18)4-6-15(12)24-16/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWMKBNUGPUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)

![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)